molecular formula C6H9BF3KO B2426441 Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide CAS No. 2374786-94-2

Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide

Cat. No. B2426441
CAS RN: 2374786-94-2
M. Wt: 204.04
InChI Key: ZVKMYIYGHHZUBQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is a chemical compound with the CAS Number: 2374786-94-2 . It has a molecular weight of 204.04 and its IUPAC name is potassium (3-oxabicyclo [4.1.0]heptan-6-yl)trifluoroborate . The compound appears as a white solid .


Physical And Chemical Properties Analysis

Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is a white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Organometallic Chemistry

Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide, a complex organoboron derivative, demonstrates notable applications in organometallic chemistry. A study by Ishida et al. (2004) illustrates the one-electron oxidation reaction of a related potassium organoboron compound with tris(pentafluorophenyl)borane, forming a stable bicyclic germyl radical with a bicyclo[4.1.0]hept-3-ene skeleton. This reaction showcases the potential of such compounds in synthesizing unique organometallic structures with potential applications in catalysis and material science (Ishida, Sekiguchi, Kobayashi, & Nagase, 2004).

Organic Synthesis

Darses and Genêt (2003) highlight the use of potassium trifluoro(organo)borates, closely related to the compound , in organic synthesis. These compounds have shown enhanced reactivity compared to boronic acids or esters in transmetallation reactions with transition metals. Their stability and reactivity make them valuable in various organic reactions, suggesting similar potentials for potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide (Darses & Genêt, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statement H302 also applies to this compound . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKMYIYGHHZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CCOCC1C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide

CAS RN

2374786-94-2
Record name potassium trifluoro({3-oxabicyclo[4.1.0]heptan-6-yl})boranuide
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